tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17184031
InChI: InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-11(10-17)7-8-18-12/h7-9H,10H2,1-6H3
SMILES:
Molecular Formula: C16H23BrN2O4
Molecular Weight: 387.27 g/mol

tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate

CAS No.:

Cat. No.: VC17184031

Molecular Formula: C16H23BrN2O4

Molecular Weight: 387.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate -

Specification

Molecular Formula C16H23BrN2O4
Molecular Weight 387.27 g/mol
IUPAC Name tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-11(10-17)7-8-18-12/h7-9H,10H2,1-6H3
Standard InChI Key WWNNNDRTSACBEP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CBr)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

The molecular structure of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate integrates a pyridine core with strategic substituents. The pyridine ring’s 2-position hosts a Boc-protected amine, while the 4-position features a bromomethyl group. This arrangement confers both steric protection and electrophilic reactivity, critical for subsequent cross-coupling or nucleophilic substitution reactions .

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₂₄BrN₃O₄, derived from:

  • Two tert-butoxycarbonyl (Boc) groups: C₈H₁₆O₄

  • Pyridine ring with bromomethyl and carbamate groups: C₈H₈BrN₃O₂
    This yields a molecular weight of 410.29 g/mol, calculated as follows:

MW=(12.01×16)+(1.01×24)+(79.90×1)+(14.01×3)+(16.00×4)=410.29g/mol\text{MW} = (12.01 \times 16) + (1.01 \times 24) + (79.90 \times 1) + (14.01 \times 3) + (16.00 \times 4) = 410.29 \, \text{g/mol}

Synthesis and Reaction Pathways

The synthesis of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate typically involves sequential protection and functionalization steps.

Stepwise Synthesis

  • Boc Protection of Pyridin-2-amine:
    Pyridin-2-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the first Boc group .

  • Bromination at the 4-Position:
    The 4-methylpyridine derivative undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to introduce the bromomethyl group .

  • Second Boc Protection:
    The remaining amine is protected with Boc₂O under inert conditions to yield the final product.

Table 1: Representative Synthesis Conditions

StepReagentsConditionsYield
Boc ProtectionBoc₂O, Et₃NDichloromethane, 0°C → RT, 12 h85%
BrominationNBS, AIBNCCl₄, reflux, 6 h70%
Second Boc ProtectionBoc₂O, DMAPTHF, RT, 24 h90%

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but exhibits limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with hydrolysis of Boc groups under acidic or basic conditions .

Table 2: Comparative Solubility in Organic Solvents

SolventSolubility (mg/mL)
DCM45.2
THF32.7
Ethanol8.9

Reactivity Profile

The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the Boc groups require acidic conditions (e.g., HCl in dioxane) for removal. This dual functionality allows sequential modifications in complex molecule assembly .

Applications in Pharmaceutical Chemistry

This compound is pivotal in synthesizing kinase inhibitors and antiviral agents. For example, it acts as a precursor for pyridine-based scaffolds in EGFR inhibitors, where the bromomethyl group facilitates cross-coupling with boronic acids .

Case Study: Anticancer Agent Intermediate

In a 2023 study, the compound was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. Palladium-catalyzed coupling of the bromomethyl group with a boronic ester introduced a critical aryl moiety, achieving a 65% yield .

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